4-Ethylbenzonitrile

CYP2A6 inhibition nicotine metabolism enzyme inhibition

4-Ethylbenzonitrile (CAS 25309-65-3) is a para-substituted aromatic nitrile with the molecular formula C9H9N and a molecular weight of 131.17 g/mol. It is an electron-deficient compound , characterized by a benzene ring substituted with a nitrile (-CN) and an ethyl (-C2H5) group at the para position.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 25309-65-3
Cat. No. B1329635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylbenzonitrile
CAS25309-65-3
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C#N
InChIInChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2H2,1H3
InChIKeySXFFMFAQNAFSLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylbenzonitrile (CAS 25309-65-3) Properties and Supplier Data for Procurement and Research


4-Ethylbenzonitrile (CAS 25309-65-3) is a para-substituted aromatic nitrile with the molecular formula C9H9N and a molecular weight of 131.17 g/mol [1]. It is an electron-deficient compound , characterized by a benzene ring substituted with a nitrile (-CN) and an ethyl (-C2H5) group at the para position . This liquid compound has a reported boiling point of 237 °C, a density of 0.956 g/mL at 25 °C, and a refractive index of 1.527 . Its primary role in scientific and industrial settings is as a synthetic intermediate and building block for more complex organic molecules .

Why 4-Ethylbenzonitrile Cannot Be Replaced by Other Benzonitrile Isomers or Analogs


The specific substitution pattern on the benzonitrile ring dictates its physicochemical properties and, consequently, its reactivity and biological activity. For example, shifting the ethyl group from the para (4-) to the ortho (2-) position alters the electron density distribution and steric environment around the nitrile and the aromatic ring [1]. This fundamental change affects the compound's boiling point, density, and its behavior as a substrate or inhibitor in chemical and biological systems . Using a different isomer, such as 3-ethylbenzonitrile or a different alkyl derivative like 4-methylbenzonitrile, would introduce a different set of electronic and steric parameters, potentially leading to altered reaction yields, different regioselectivity, or a complete loss of desired biological activity. Therefore, generic substitution is not a viable strategy when a specific outcome is required.

Quantitative Performance Data for 4-Ethylbenzonitrile vs. Key Analogs


CYP2A6 Inhibition: 4-Ethylbenzonitrile vs. 4-Methylbenzonitrile

4-Ethylbenzonitrile acts as a micromolar inhibitor of Cytochrome P450 2A6 (CYP2A6), an enzyme crucial for nicotine metabolism. In a biochemical assay, it demonstrated an IC50 value of 7.4 μM [1]. This level of inhibition provides a defined benchmark for its potency. In contrast, the close analog 4-methylbenzonitrile, which lacks the additional methylene unit, did not show significant inhibition of CYP2A6, rendering it unsuitable for studies targeting this enzyme .

CYP2A6 inhibition nicotine metabolism enzyme inhibition

Regioselectivity in Iridium-Catalyzed Borylation: 4-Ethylbenzonitrile vs. 4-Methylbenzonitrile

In iridium-catalyzed C-H borylation reactions, the steric bulk of the para-substituent on benzonitrile directs the site of functionalization. For 4-ethylbenzonitrile, the borylation occurs selectively at the 2-position (ortho to the cyano group) because the ethyl group is larger than the cyano group, effectively blocking the 3-position [1]. While the study does not provide a direct yield comparison for 4-ethylbenzonitrile, the paper's underlying principle demonstrates that substituent size dictates regioselectivity [1]. The smaller 4-methylbenzonitrile would be expected to exhibit different regioselectivity due to the smaller size of the methyl group.

C-H activation borylation regioselectivity

Key Physicochemical Property Comparison: 4-Ethylbenzonitrile vs. 2-Ethylbenzonitrile

The position of the ethyl substituent on the benzonitrile ring leads to quantifiable differences in its physical properties. 4-Ethylbenzonitrile has a reported boiling point of 237 °C and a density of 0.956 g/mL at 25 °C . In contrast, the ortho-isomer, 2-ethylbenzonitrile, has a significantly lower boiling point of 94-95 °C (at 12 mmHg) and a higher density of 0.974 g/mL at 25 °C . These differences arise from variations in intermolecular forces and molecular packing due to the change in molecular symmetry and dipole moment.

Physicochemical properties boiling point density

Analytical Benchmarking: Validated HPLC Method for 4-Ethylbenzonitrile

A specific reverse-phase HPLC method using a Newcrom R1 column has been described for the analysis of 4-ethylbenzonitrile [1]. The mobile phase is a simple mixture of acetonitrile, water, and phosphoric acid [1]. This method is noted to be scalable for preparative separations and suitable for pharmacokinetic studies [1]. The existence of a pre-optimized, published analytical method reduces method development time for quality control or research laboratories and ensures reliable, reproducible analysis of this specific compound, a feature not guaranteed for all analogs.

HPLC analysis quality control method validation

Electronic Effects of Ethyl vs. Methyl Substituents on the Benzonitrile Core

The ethyl group in 4-ethylbenzonitrile is a stronger electron-donating group by hyperconjugation compared to a methyl group. A computational study on alkyl-substituted benzonitriles found that an ortho ethyl group induces a measurable change in molecular geometry and gas-phase basicity compared to an ortho methyl group [1]. While this specific study focuses on ortho-substituents, the underlying principle applies to the para-position as well: the increased electron-donating ability of the ethyl group over a methyl group will subtly but quantifiably alter the electron density on the aromatic ring and the nitrile, influencing its reactivity in electrophilic aromatic substitutions and its interactions with biological targets [1].

electronic effects reactivity computational chemistry

Targeted Applications for 4-Ethylbenzonitrile Based on Performance Data


As a Selective Tool Compound for CYP2A6 Enzyme Inhibition Studies

4-Ethylbenzonitrile is a validated tool for researchers investigating Cytochrome P450 2A6 (CYP2A6). Its defined IC50 of 7.4 μM makes it useful for studying nicotine metabolism and for screening potential smoking cessation therapeutics . The lack of activity for the 4-methyl analog confirms the importance of the ethyl group for this specific interaction, establishing 4-ethylbenzonitrile as the compound of choice for this application .

As a Sterically-Defined Building Block for Regioselective C-H Functionalization

In synthetic chemistry, the steric bulk of the ethyl group in 4-ethylbenzonitrile directs C-H borylation to the ortho position relative to the cyano group . This predictable regioselectivity makes it a valuable building block for synthesizing 2-substituted benzonitrile derivatives, which are often challenging to access via traditional electrophilic aromatic substitution. The compound's performance in this context is a direct consequence of its specific structure.

As a Key Intermediate in the Synthesis of OLED Materials

4-Ethylbenzonitrile has been specifically cited as a precursor in the synthesis of 2,4,6-tri-substituted 1,3,5-triazine derivatives , which are used as side groups in polymers for phosphorescent organic light-emitting diodes (OLEDs) . The specific electronic and steric properties conferred by the 4-ethylphenyl group are integral to the performance of these advanced materials, making 4-ethylbenzonitrile a necessary starting material for this application.

For Analytical and QC Laboratories Requiring a Validated HPLC Method

Laboratories performing purity analysis or preparative chromatography of 4-ethylbenzonitrile benefit from a pre-existing, scalable HPLC method . This allows for immediate implementation in quality control workflows, eliminating the time and expense associated with method development and validation for this specific compound.

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